Product packaging for 4-Ethyl-1H-pyridine-2-thione(Cat. No.:CAS No. 147540-97-4)

4-Ethyl-1H-pyridine-2-thione

Cat. No.: B132689
CAS No.: 147540-97-4
M. Wt: 139.22 g/mol
InChI Key: PMFJBSUPZJOLHK-UHFFFAOYSA-N
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Description

Pyridine-2(1H)-thione Derivatives: Foundations in Heterocyclic Chemistry

Pyridine-2(1H)-thione and its derivatives are a class of heterocyclic compounds characterized by a pyridine (B92270) ring where the carbon at the 2-position is double-bonded to a sulfur atom and the nitrogen at the 1-position is bonded to a hydrogen atom. tandfonline.comresearchgate.netresearchgate.net These compounds exist in a tautomeric equilibrium with their corresponding 2-mercaptopyridine (B119420) N-oxide form. wikipedia.org The pyridine-2(1H)-thione core is a versatile building block in organic synthesis, serving as a precursor for the creation of more complex fused heterocyclic systems. tandfonline.comresearchgate.netresearchgate.net The reactivity of the thione group allows for a variety of chemical transformations, making these compounds valuable intermediates in the synthesis of a wide range of organic molecules. researchgate.netscirp.org

The synthesis of pyridine-2(1H)-thione derivatives can be achieved through several routes. A common method involves the reaction of enamines with cyanothioacetamide. scirp.org Another approach utilizes the reaction of chalcones with cyanothioacetamide to yield 3-cyanopyridine-2(1H)-thiones. scispace.com Furthermore, reactions of arylhydrazones of benzoylacetone (B1666692) with cyanothioacetamide have been employed to produce substituted pyridine-2(1H)-thione derivatives. researchcommons.org These synthetic strategies provide access to a diverse array of substituted pyridinethiones, enabling the exploration of their chemical properties and potential applications.

The Significance of Alkyl Substituents on the Pyridine Ring System

The presence and position of alkyl substituents on the pyridine ring can significantly influence the molecule's physical and chemical properties. Alkyl groups, such as the ethyl group in 4-Ethyl-1H-pyridine-2-thione, are generally considered to be electron-donating through an inductive effect. thieme-connect.de This electron-donating nature can increase the electron density within the pyridine ring, potentially affecting its reactivity in various chemical reactions. thieme-connect.dewikipedia.org

Specifically, the introduction of an alkyl group can impact the stability of intermediates formed during reactions. For instance, in the formation of pyridinium (B92312) cations, electron-donating alkyl substituents can enhance the stability of the positively charged ring. thieme-connect.de The position of the substituent is also crucial; for example, substitution at the 4-position can have a pronounced effect on the electronic properties of the pyridine ring. tandfonline.com The metabolic stability of the pyridine ring can also be enhanced by the presence of a nitrogen atom, a phenomenon sometimes referred to as the 'necessary nitrogen effect', which makes the ring more resistant to oxidation compared to a benzene (B151609) ring. researchgate.net

Historical Development and Evolution of Research on Pyridinethione Scaffolds

The study of pyridinethiones has a rich history, with early research dating back to the mid-20th century. Pyrithione (B72027), or 1-hydroxy-2(1H)-pyridinethione, was first synthesized in 1950. acs.org The zinc complex of pyrithione, zinc pyrithione, was disclosed in a British patent in 1956, although its use as an antibacterial and antifungal agent predates this. acs.org This early work laid the foundation for the exploration of the biological activities of pyridinethione derivatives.

Over the decades, research has expanded from simple pyridinethiones to more complex and functionally substituted derivatives. The development of new synthetic methodologies has been a key driver of this evolution, allowing for the creation of a vast library of compounds. scirp.orgscispace.comresearchcommons.org The focus of research has also broadened to include the investigation of these compounds as intermediates in the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines. tandfonline.comresearchgate.netscispace.com These fused systems are of interest due to their own unique chemical and potential biological properties. The development of a physiologically based pharmacokinetic (PBPK) model for zinc pyrithione in rats highlights the continued interest in understanding the behavior of these compounds in biological systems. tandfonline.com

Current Research Frontiers and Prospective Directions for this compound

Current research on pyridinethione derivatives, including this compound, is multifaceted. A significant area of investigation involves their use as building blocks for the synthesis of novel heterocyclic compounds. tandfonline.comresearchgate.netresearchgate.net For example, pyridine-2(1H)-thione derivatives are utilized in the synthesis of thio-substituted ethyl nicotinates and thieno[2,3-b]pyridines. tandfonline.comtandfonline.com The reactivity of the thione group allows for S-alkylation, which is a common strategy to further functionalize these molecules and prepare them for subsequent cyclization reactions. researchcommons.org

Looking ahead, the exploration of the chemical space around this compound is likely to continue. The synthesis of new analogues with different substitution patterns on the pyridine ring will allow for a more detailed understanding of structure-activity relationships. Computational studies, such as Density Functional Theory (DFT) calculations, are also becoming increasingly important in predicting the reactivity and electronic properties of these molecules, guiding synthetic efforts. Further investigation into the reaction mechanisms and the development of more efficient and environmentally friendly synthetic methods are also anticipated areas of future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NS B132689 4-Ethyl-1H-pyridine-2-thione CAS No. 147540-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147540-97-4

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

4-ethyl-1H-pyridine-2-thione

InChI

InChI=1S/C7H9NS/c1-2-6-3-4-8-7(9)5-6/h3-5H,2H2,1H3,(H,8,9)

InChI Key

PMFJBSUPZJOLHK-UHFFFAOYSA-N

SMILES

CCC1=CC(=S)NC=C1

Canonical SMILES

CCC1=CC(=S)NC=C1

Synonyms

2(1H)-Pyridinethione,4-ethyl-(9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-Ethyl-1H-pyridine-2-thione

The construction of the 4-ethyl-substituted pyridine-2-thione core can be achieved through several strategic approaches, primarily involving the formation of the heterocyclic ring with the ethyl group already incorporated in one of the precursors.

Cyclocondensation reactions are a cornerstone in the synthesis of pyridine (B92270) rings. youtube.com For pyridine-2(1H)-thiones, a common and effective strategy involves the reaction of a suitable precursor with a sulfur-containing reagent. The Guareschi-Thorpe reaction, for instance, utilizes a cyanoacetamide and a 1,3-dicarbonyl compound. acsgcipr.org A widely used method for synthesizing substituted pyridine-2(1H)-thiones is the reaction of cyanothioacetamide with various carbonyl compounds or enamines. researchcommons.orgrsc.org

To synthesize the target molecule, this compound, a plausible cyclocondensation approach would involve the reaction of an ethyl-substituted precursor. For example, the condensation of a β-keto ester or a 1,3-diketone bearing an ethyl group with cyanothioacetamide in the presence of a base would be a direct route to a highly substituted pyridine-2(1H)-thione. Subsequent modifications might be necessary to arrive at the specific target compound. Another approach involves the reaction of 1,5-dicarbonyl compounds with a source of ammonia (B1221849) and sulfur. youtube.com

A general scheme for this type of reaction is presented below:

Reactants: An ethyl-substituted α,β-unsaturated carbonyl compound, cyanothioacetamide.

Conditions: Typically involves a basic catalyst like sodium ethoxide in a solvent such as ethanol. researchcommons.org

Product: A substituted 3-cyano-pyridine-2(1H)-thione derivative. Further chemical steps would be required to remove the cyano group and any other substituents to yield this compound.

While direct alkylation of a pre-formed pyridine-2-thione ring at the 4-position is challenging, it is not impossible. Nucleophilic substitution on the pyridine ring is generally favored at the 2- and 4-positions, especially if the ring is activated, for instance, as a pyridine N-oxide. abertay.ac.ukabertay.ac.uk Grignard reagents and organolithium compounds can be used to alkylate pyridines. abertay.ac.uk

However, a more common and regioselective strategy is to incorporate the ethyl group into one of the starting materials before the ring-forming cyclocondensation step. This "convergent" synthesis ensures the ethyl group is correctly positioned.

Table 1: Strategies for Incorporating the 4-Ethyl Group

Strategy Description Example Precursors
From Ethyl Ketones Using a ketone containing an ethyl group as a key building block in a condensation reaction. 1-Pentan-3-one could react with other components in a multi-component reaction.
From Ethyl-substituted Enamines Enamines derived from ethyl-containing ketones can be used in reactions like the Bohlmann-Rahtz pyridine synthesis. acsgcipr.org An enamine derived from pentan-3-one.

| Michael Addition | A Michael addition of a nucleophile to an α,β-unsaturated system containing an ethyl group to build the carbon skeleton for cyclization. | Reaction involving ethyl vinyl ketone. |

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like substituted pyridines in a single step. acsgcipr.orggrowingscience.com These reactions combine three or more starting materials in a one-pot synthesis, which can be particularly useful for creating highly functionalized pyridine-2-thiones. growingscience.comekb.eg

A common MCR for pyridine synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a thiol or thiolate. growingscience.com To synthesize this compound via an MCR, propanal could theoretically be used as the aldehyde component, which, after condensation and cyclization, would place an ethyl group at the 4-position of the resulting pyridine ring.

For example, a one-pot reaction of an aldehyde, malononitrile, and a thiol can yield highly substituted pyridines. growingscience.com The Hantzsch pyridine synthesis, another classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which results in a dihydropyridine (B1217469) that must be subsequently oxidized. acsgcipr.org A variation using a sulfur source could potentially lead to a pyridinethione.

Functionalization Reactions at the Thione Moiety of this compound

The thione group in this compound is a versatile functional handle, allowing for a variety of chemical transformations. It exists in tautomeric equilibrium with its thiol form (4-ethylpyridine-2-thiol), but typically, the thione form predominates. The sulfur atom is nucleophilic and readily undergoes reactions with electrophiles.

The sulfur atom of the thione group can be easily alkylated or acylated to form 2-(alkylthio) or 2-(acylthio)pyridine derivatives, respectively. These reactions typically proceed under basic conditions to deprotonate the thiol tautomer, generating a highly nucleophilic thiolate anion. acs.orgacademie-sciences.fr

S-Alkylation: This reaction involves treating the pyridinethione with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide, methyl iodide) or a phenacyl halide, in the presence of a base like sodium hydroxide, sodium ethoxide, or potassium carbonate. researchcommons.orgacs.orgacademie-sciences.fr These S-alkylated products are important intermediates for further synthetic transformations, such as the construction of fused heterocyclic systems like thieno[2,3-b]pyridines. researchcommons.orgacs.org

S-Acylation: Similarly, acylation at the sulfur atom can be achieved using acylating agents like acyl chlorides (e.g., chloroacetyl chloride) or acid anhydrides in the presence of a base. ekb.eg

Table 2: Reagents for S-Alkylation and S-Acylation of Pyridine-2-thiones

Reaction Type Reagent Class Specific Examples
S-Alkylation Alkyl Halides Methyl iodide, Ethyl iodide, Ethyl chloroacetate (B1199739) researchcommons.orgacs.org
Phenacyl Halides Phenacyl chloride, Bromoacetophenone acs.orgresearchgate.net
Other Diethylaminoethyl chloride semanticscholar.org
S-Acylation Acyl Chlorides Chloroacetyl chloride ekb.eg

The sulfur atom in the thione group is susceptible to oxidation by various oxidizing agents. The outcome of the oxidation can vary depending on the specific oxidant and reaction conditions.

A common oxidation reaction involves the formation of a disulfide bridge. For instance, treatment of 2-mercaptopyridine (B119420) N-oxide with iodine results in dimerization to the corresponding 2,2'-dithiobis(pyridine N-oxide). d-nb.info A similar reaction would be expected for this compound, yielding the corresponding disulfide.

More vigorous oxidation can lead to the replacement of the sulfur atom with an oxygen atom, converting the pyridine-2-thione into its corresponding pyridin-2-one analogue. cdnsciencepub.com Peracetic acid is an oxidant that has been used for such transformations. cdnsciencepub.com The oxidation of the thione may also lead to the formation of sulfines or other sulfur-oxygen species, although these are often unstable intermediates. cdnsciencepub.com

Chemical Reactivity and Derivatization of the Pyridine Ring System in this compound

The pyridine ring in this compound, influenced by the electron-donating ethyl group and the thione functionality, exhibits a distinct reactivity pattern towards both electrophilic and nucleophilic reagents.

Electrophilic Substitution Reactions

The pyridine nucleus is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating ethyl group at the 4-position can facilitate such reactions. While specific studies on electrophilic substitution of this compound are not extensively documented, related pyridine N-oxides are known to undergo electrophilic substitution more readily. For instance, pyridine N-oxide can be nitrated to yield 4-nitropyridine (B72724) N-oxide in high yields. abertay.ac.uk This suggests that activation of the nitrogen, for example through N-oxidation, could be a viable strategy to promote electrophilic attack on the pyridine ring of this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction for pyridine and its derivatives, particularly at the 2- and 4-positions. stackexchange.commasterorganicchemistry.com The electron-deficient nature of these positions, enhanced by the ring nitrogen, makes them susceptible to attack by nucleophiles. The stability of the intermediate Meisenheimer-type complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key driving force for this regioselectivity. stackexchange.com

In the context of pyridinethiones, nucleophilic attack often occurs at the carbon atom bearing a suitable leaving group. For instance, 4-chloro-substituted quinolin-2(1H)-ones and their thione analogs readily undergo nucleophilic substitution of the 4-chloro group with various nucleophiles, including thiols, hydrazines, and amines. mdpi.com This highlights a common pathway for derivatization in related heterocyclic systems. A greener and efficient method for nucleophilic aromatic substitution on nitrogen-containing fused heterocycles has been developed using polyethylene (B3416737) glycol (PEG-400) as a solvent, leading to high yields in short reaction times. mdpi.com

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive thione group and a modifiable pyridine ring, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Thieno[2,3-b]pyridine (B153569) Derivatives

A prominent application of pyridinethiones is in the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological activities. tandfonline.comnih.govresearchgate.net A common strategy involves the S-alkylation of the pyridinethione followed by intramolecular cyclization.

For example, pyridine-2(1H)-thione derivatives react with α-halo reagents to form S-alkylated intermediates, which can then undergo cyclization to afford thieno[2,3-b]pyridines. tandfonline.comnih.govresearchcommons.org This cyclization is often promoted by a base, such as sodium ethoxide or piperidine. tandfonline.comnih.gov The reaction of 3-cyanopyridine-2(1H)-thione with various halogenated reagents leads to 2-S-alkylpyridine derivatives, which can be subsequently cyclized to the corresponding thieno[2,3-b]pyridine derivatives. researchgate.net

A variety of reagents can be used for the initial S-alkylation, including ethyl chloroacetate, chloroacetone, and phenacyl bromide, leading to diverse substitution patterns on the resulting thieno[2,3-b]pyridine ring. nih.govresearchcommons.org These thieno[2,3-b]pyridine derivatives can then serve as intermediates for the synthesis of more complex fused systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. tandfonline.comtandfonline.com

Starting PyridinethioneAlkylating AgentCyclization ConditionsProductRef.
Pyridine-2(1H)-thione derivativeα-halo-reagentsBoiling in ethanol/piperidineThieno[2,3-b]pyridines tandfonline.com
Cyanopyridinethione derivativesEthyl chloroacetate, phenacyl chloride, chloroacetone, chloroacetonitrileReflux in sodium ethoxide solutionThieno[2,3-b]pyridine derivatives nih.gov
3-Cyanopyridine-2(1H)-thioneEthyl iodideDMF-sodium hydroxide, then sodium ethoxide solutionThieno[2,3-b]pyridine derivative researchcommons.org
3-Cyano-4,6-di-2-furyl-2(1H)pyridinethioneVarious alkylating agents-Thieno[2,3-b]pyridines researchgate.net
Pyridinethione derivativeChloroacetone-Thienopyridine derivative researchcommons.org
6-Amino-4-naphthyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrilesHalogenated reagents-Thieno[2,3-b]pyridine derivatives tandfonline.com

Formation of Other Fused Pyridinethione Analogues

Beyond thieno[2,3-b]pyridines, this compound and its derivatives can be utilized to construct a variety of other fused heterocyclic systems. The reactivity of the pyridinethione core allows for annulation reactions with different reagents to form five- and six-membered rings fused to the pyridine moiety.

For instance, the reaction of pyridinethione derivatives with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]pyridine systems. tandfonline.comtandfonline.com Furthermore, reactions with reagents like dimethylformamide-dimethylacetal (DMF-DMA) can introduce functionalities that are then used for subsequent cyclizations to form pyridothienopyrimidine derivatives. tandfonline.com The versatility of pyridinethiones as synthons is also demonstrated in their use to prepare pyrido[2,3-d]pyrimidines and 1,8-naphthyridine (B1210474) derivatives. researchgate.net

The development of annulation strategies, such as the copper-catalyzed [4+1] annulation of enaminothiones, provides a pathway to spiroindoline-fused S-heterocycles, showcasing the broad synthetic potential of thione-containing building blocks. dicp.ac.cn Similarly, zinc-catalyzed [3+3] annulation reactions of indoline-2-thiones have been developed for the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com These advanced synthetic methods highlight the ongoing interest in utilizing thione-containing heterocycles for the construction of complex and biologically relevant molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the compound's functional groups and skeletal structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Ethyl-1H-pyridine-2-thione is expected to display several characteristic absorption bands that confirm its structure. The presence of a broad band in the 3100-3000 cm⁻¹ region is typically assigned to the N-H stretching vibration of the pyridinethione ring. kubsu.ru The aromatic C-H stretching vibrations of the pyridine (B92270) ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹.

The region between 1650 cm⁻¹ and 1400 cm⁻¹ is complex, containing stretching vibrations of the C=C and C=N bonds within the aromatic ring. nih.gov A key feature of thione compounds is the thioamide bands. The thioamide I band (primarily C=S stretch mixed with N-H bend) and thioamide II band (C-N stretch) are expected in the 1350-1200 cm⁻¹ region. kubsu.rufluorine1.ru The C=S stretching vibration itself is often observed as a strong band around 1230 cm⁻¹. kubsu.ru

Table 1: Representative FT-IR Spectral Data for this compound

Frequency Range (cm⁻¹)Vibrational AssignmentReference
3100-3000ν(N-H) stretch kubsu.ru
3050-3020ν(C-H) aromatic stretch scirp.org
2975-2850ν(C-H) aliphatic stretch (ethyl group) scirp.org
1625-1580ν(C=C) / ν(C=N) ring stretching kubsu.ru
~1460δ(CH₂) aliphatic bend (ethyl group) nih.gov
~1230ν(C=S) stretch (Thioamide I band) kubsu.ru

Raman Spectroscopy

Raman spectroscopy offers complementary information to FT-IR analysis. renishaw.com The C=S stretching vibration, which is a strong band in the IR spectrum, is also expected to be prominent in the Raman spectrum. soton.ac.uk Symmetric vibrations of the pyridine ring are often more intense in Raman spectra compared to their IR counterparts. This technique is particularly useful for studying the compound in aqueous solutions due to the weak Raman scattering of water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound, providing detailed information about the proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a precise map of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show a broad singlet for the N-H proton, typically in the downfield region (δ 11-14 ppm). nih.gov The pyridine ring exhibits three distinct aromatic proton signals. The H-6 proton would appear as a doublet, coupled to H-5. The H-5 proton would be a doublet of doublets, coupled to both H-6 and H-3. The H-3 proton is expected to appear as a singlet or a narrowly split signal. The ethyl group at the C-4 position would give rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant (³J) of around 7.5 Hz. chemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
N-H~12.5br s (broad singlet)- nih.gov
H-6~7.8d (doublet)J ≈ 6.5 chemicalbook.com
H-5~7.0dd (doublet of doublets)J ≈ 6.5, 1.6 chemicalbook.com
H-3~7.2s (singlet) or d (doublet)J ≈ 1.6 chemicalbook.com
-CH₂- (ethyl)~2.6q (quartet)J ≈ 7.5 chemicalbook.com
-CH₃ (ethyl)~1.2t (triplet)J ≈ 7.5 chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected. The most downfield signal is attributed to the thiocarbonyl carbon (C-2), typically appearing around δ 175-180 ppm. nih.gov The other four sp² hybridized carbons of the pyridine ring (C-3, C-4, C-5, C-6) would resonate in the aromatic region (δ 110-150 ppm). The two sp³ hybridized carbons of the ethyl group would appear in the upfield region.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Reference
C-2 (C=S)~178 nih.gov
C-6~140 chemicalbook.com
C-4~149 chemicalbook.com
C-5~118 chemicalbook.com
C-3~125 chemicalbook.com
-CH₂- (ethyl)~28 chemicalbook.com
-CH₃ (ethyl)~15 chemicalbook.com

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous assignment and confirmation of the molecular structure. ipb.ptmnstate.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks between the H-5 and H-6 protons of the pyridine ring, and crucially, between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., linking the triplet at δ ~1.2 ppm to the methyl carbon and the quartet at δ ~2.6 ppm to the methylene carbon). researchgate.net

The methylene (-CH₂) protons of the ethyl group showing correlations to the pyridine ring carbons C-3, C-4, and C-5. This is definitive proof of the ethyl group's attachment at the C-4 position.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-6 proton showing correlations to C-2 and C-4.

These advanced techniques, used in concert, provide an irrefutable and comprehensive structural elucidation of the this compound molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. Furthermore, analysis of the fragmentation patterns provides valuable insights into the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental formula. measurlabs.comthermofisher.com For this compound, the expected molecular formula is C7H9NS. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 1: Theoretical and Expected HRMS Data for this compound

ParameterValue
Molecular Formula C7H9NS
Calculated Exact Mass 139.0456
Expected [M+H]+ ion 140.0534
Required Mass Accuracy < 5 ppm

This table presents theoretical data that would be expected from an HRMS analysis.

The high resolving power of modern mass spectrometers, such as Orbitrap or TOF analyzers, allows for the separation of ions with very similar mass-to-charge ratios, ensuring high confidence in the assigned molecular formula. thermofisher.comcopernicus.orgresearchgate.net

Electron impact (EI) mass spectrometry induces fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that reveals structural motifs within the compound. For this compound, key fragmentation pathways can be predicted based on the stability of the resulting fragments. libretexts.orgslideshare.netlibretexts.org

A primary fragmentation event would likely be the loss of the ethyl group via α-cleavage, a common pathway for alkyl-substituted aromatic rings. libretexts.org This would result in the formation of a stable pyridinethione cation. Further fragmentation could involve the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H2CS) from the heterocyclic ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentDescription
139 [C7H9NS]+•Molecular Ion (M+•)
124 [M - CH3]+Loss of a methyl radical
110 [M - C2H5]+Loss of an ethyl radical (α-cleavage)
106 [M - SH]+Loss of a sulfhydryl radical
83 [C5H5N]+•Pyridine radical cation

This table contains predicted fragmentation data based on established fragmentation rules for similar organic molecules. libretexts.orgsavemyexams.com

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying tautomeric equilibria in solution. cdnsciencepub.com Pyridine-2-thiones exist in a tautomeric equilibrium with their corresponding thiol form, pyridine-2-thiol. The position of this equilibrium is sensitive to the solvent's polarity. cdnsciencepub.comubc.ca

In polar solvents, the thione form is generally favored, while in non-polar solvents, the thiol form can predominate. cdnsciencepub.com The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

Table 3: Expected UV-Vis Absorption Maxima for this compound Tautomers

TautomerSolventExpected λmax (nm)Transition
Thione Form Ethanol~270-280, ~340-350π → π, n → π
Thiol Form Cyclohexane (B81311)~240-250, ~280-290π → π*

This table presents expected UV-Vis absorption data based on studies of analogous pyridinethiones. cdnsciencepub.comoup.comrsc.org

The n → π* transition, typically observed at longer wavelengths, is characteristic of the C=S chromophore in the thione tautomer. cdnsciencepub.com Studies on related systems have shown that polar solvents and self-association shift the equilibrium significantly toward the thione form. cdnsciencepub.com

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While no specific crystal structure for this compound is publicly available, analysis of closely related structures, such as 6-methylpyridine-2(1H)-thione, provides a robust model for its solid-state conformation and intermolecular interactions. nih.gov

In the solid state, this compound is expected to exist predominantly in the thione tautomeric form. ubc.canih.gov The pyridine ring would be essentially planar, with the sulfur atom and the ethyl group's alpha-carbon lying close to this plane. The C=S double bond length is anticipated to be in the range of 1.69-1.71 Å, which is characteristic for a thione group. nih.gov

Table 4: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or similar centrosymmetric group
Tautomeric Form Thione
C=S Bond Length (Å) ~1.70
C-N Bond Lengths (Å) ~1.35 - 1.38
C-C Bond Lengths (Å) ~1.37 - 1.41

This table contains predicted crystallographic data based on the known structure of 6-methylpyridine-2(1H)-thione. nih.gov

The solid-state packing of this compound would be dominated by strong intermolecular hydrogen bonds. Specifically, the N-H group of one molecule is expected to act as a hydrogen bond donor to the sulfur atom (C=S) of an adjacent molecule. nih.govmdpi.com This interaction typically leads to the formation of centrosymmetric cyclic dimers. nih.gov

These dimeric units then arrange into a larger three-dimensional network, likely stabilized by weaker C-H···S interactions involving the ethyl group and potentially π-π stacking interactions between the pyridine rings of adjacent dimers. researchgate.netscirp.org The presence of a robust hydrogen-bonding network is a key feature in the crystal engineering of such molecules. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on the Electronic Structure of 4-Ethyl-1H-pyridine-2-thione

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular geometry, vibrational modes, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for its balance of accuracy and computational efficiency.

For a molecule like this compound, DFT calculations are first used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. Once the optimized geometry is found, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the molecule's infrared (IR) and Raman spectra. Comparing these calculated frequencies with experimental data allows for the precise assignment of vibrational modes to specific bonds and functional groups within the molecule.

While specific DFT studies on this compound are not extensively published, data from the closely related molecule 3-Ethylpyridine, calculated at the B3LYP/6-311++G(d,p) level, provides a strong model for the expected vibrational modes of the ethyl-substituted pyridine (B92270) ring system nih.gov.

Table 1: Selected Calculated Vibrational Frequencies for an Ethylpyridine Model (Based on data for 3-Ethylpyridine, representative of the ethyl group and pyridine ring vibrations)

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)3060
C-H stretch (aliphatic)2975
C=S stretch (thione)~1100-1200*
C=C/C=N ring stretch1600
CH₂ scissoring1450
Ring breathing1030
C-H out-of-plane bend800

Note: The C=S stretching frequency is an approximation based on typical thione compounds, as it is not present in the 3-Ethylpyridine model.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher levels of accuracy than standard DFT for calculating energies, though they are more computationally demanding.

These methods have been applied extensively to the parent molecule, pyridine-2-thione, to investigate its tautomeric equilibrium and stability. nih.govnih.gov For instance, high-level calculations have established that for the isolated molecule in the gas phase, the thiol tautomer (2-mercaptopyridine) is slightly more stable than the thione form. acs.org Ab initio calculations are crucial for obtaining benchmark energies and properties where high accuracy is required. rsc.org

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Electron Density Distributions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgscirp.org This gap is also related to the electronic absorption spectrum of the molecule; a smaller gap typically corresponds to absorption at a longer wavelength. schrodinger.com For nitrogen-based heterocyclic drugs, this energy gap often falls within the 3.5-4.5 eV range, indicating a balance of stability and reactivity. emerginginvestigators.org

For pyridine derivatives, DFT calculations can reliably predict these orbital energies. The distribution of electron density in these orbitals shows the most probable locations for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to have significant electron density on the sulfur atom and the pyridine ring, while the LUMO is likely distributed across the C=S bond and the ring's π-system.

Table 2: Representative Frontier Orbital Energies for a Pyridine Thiazole Derivative (Illustrative of typical values obtained from DFT calculations)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap (ΔE) 4.5

Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method provides valuable insights into the bonding, charge distribution, and intramolecular interactions within a molecule.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. youtube.com This analysis reveals hyperconjugative interactions, where electron density is shared between a filled (donor) NBO (like a bonding orbital or a lone pair) and an empty (acceptor) NBO (typically an antibonding orbital). The stabilization energy, E(2), associated with this interaction indicates its strength.

In this compound, significant interactions would be expected, such as:

The delocalization of the nitrogen lone pair (n_N) into the antibonding orbital of the C=S bond (π*C=S).

The delocalization of the sulfur lone pairs (n_S) into the antibonding π* orbitals of the pyridine ring.

Hyperconjugation between the C-H and C-C bonds of the ethyl group and the pyridine ring.

Theoretical Investigations of Tautomeric Equilibria (Thione-Thiol Tautomerism)

This compound can exist in two tautomeric forms: the thione form and the thiol form (4-ethylpyridine-2-thiol). The position of this equilibrium is critical as the two tautomers have different chemical properties. Theoretical calculations are essential for determining the relative stability of these forms and the energy barrier separating them.

Computational studies on the parent compound, 1H-pyridine-2-thione, have consistently shown that the thione tautomer is the more stable form in solution, which aligns with experimental observations. nih.govcdnsciencepub.com This stability is attributed to the large dipole moment of the thione form, which is better stabilized by polar solvents, and the resonance stabilization of the thioamide group. acs.org In the gas phase, high-level ab initio calculations predict that the thiol form is slightly more stable due to its aromatic character. nih.govacs.org

The conversion between the thione and thiol forms requires surmounting an energy barrier. Theoretical calculations for the parent 1H-pyridine-2-thione show that the direct intramolecular proton transfer has a very high activation energy, estimated to be between 25 and 30 kcal/mol. nih.govacs.org This high barrier indicates that uncatalyzed tautomerization is a slow process.

However, the barrier can be significantly lowered through intermolecular mechanisms. Tautomerization can be facilitated by the formation of hydrogen-bonded dimers or through interactions with solvent molecules (e.g., water), which act as a proton shuttle. nih.gov For example, the tautomerization pathway via a cyclic transition state involving two water molecules has a much lower energy barrier, making this a more favorable route in aqueous environments. nih.govresearchgate.net

Table 3: Calculated Relative Energies for Pyridine-2-thione Tautomerism (Based on data for the parent compound, 1H-pyridine-2-thione)

Species/StateRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous Solution
Thiol Tautomer0.00+6.47
Thione Tautomer+3.410.00
Intramolecular Transition State+29.07Not Applicable
Dimer-Promoted Transition State+6.84 (relative to thiol dimer)Not Applicable
Water-Promoted Transition State+11.42 (relative to hydrated thiol)+11.42

Data adapted from DFT studies on 2-pyrimidinethione, which provides a comparable model system. nih.gov

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium between this compound and its corresponding thiol form, 4-ethylpyridine-2-thiol, is significantly influenced by the surrounding solvent environment. This phenomenon, common to pyridine-2-thione and its derivatives, is dictated by the differential stabilization of the two tautomers by the solvent molecules. cdnsciencepub.comresearchgate.net The thione form is a polar, zwitterionic species, while the thiol form is a less polar, neutral aromatic molecule.

Theoretical studies, often employing Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM) to simulate solvent effects, have elucidated the underlying principles of this equilibrium. nih.govnih.gov In the gas phase or in nonpolar solvents, the thiol tautomer is generally predicted to be the more stable species, a stability attributed to its aromatic character. researchgate.net However, as the polarity of the solvent increases, the thione form becomes preferentially stabilized. cdnsciencepub.comresearchgate.net

Polar protic solvents, such as water and ethanol, are particularly effective at stabilizing the thione tautomer. This stabilization arises from strong intermolecular interactions, including dipole-dipole forces and, crucially, hydrogen bonding between the solvent's hydrogen-bond-donating groups and the sulfur atom of the thione. researchgate.netscispace.com In contrast, nonpolar solvents like cyclohexane (B81311) or carbon tetrachloride cannot provide such stabilization, thus favoring the less polar thiol form. cdnsciencepub.comorientjchem.org Computational models have shown that the energy barrier for the proton transfer between the two tautomers can be significantly lowered when mediated by solvent molecules, particularly those capable of forming a hydrogen-bonded bridge. nih.gov

The general trend observed for analogous mercaptopyridine systems is that the equilibrium shifts substantially toward the thione form in polar and self-associating media. cdnsciencepub.com Ab initio calculations on related systems have confirmed that in polar solvents, the thione tautomer becomes more stabilized, altering the tautomeric free energy changes. researchgate.net

Solvent TypeDominant TautomerPrimary Stabilizing Interactions
Nonpolar (e.g., Cyclohexane, Dioxane)Thiol (4-ethylpyridine-2-thiol)Minimal solute-solvent interaction; inherent aromatic stability of thiol form prevails. cdnsciencepub.com
Polar Aprotic (e.g., Acetonitrile, DMSO)Thione (this compound)Dipole-dipole interactions between the polar solvent and the zwitterionic thione form. researchgate.net
Polar Protic (e.g., Water, Ethanol)Thione (this compound)Strong hydrogen bonding and dipole-dipole interactions. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and dynamic behavior of molecules like this compound in solution. nih.govnih.gov By simulating the atomic motions over time, MD can provide detailed insights into the flexibility of the molecule, its preferred shapes (conformations), and its interactions with the surrounding solvent. wesleyan.edu

For this compound, MD simulations would focus on several key aspects of its structure. A primary area of interest is the conformational flexibility of the ethyl group attached at the C4 position of the pyridine ring. Rotation around the single bond connecting the ethyl group to the ring allows the group to adopt various orientations, and MD simulations can determine the relative populations and energetic favorability of these different rotamers.

Another focus would be the planarity and dynamics of the pyridine-2-thione ring itself. While the ring is largely planar, simulations can quantify out-of-plane fluctuations and assess its rigidity. nih.gov Furthermore, MD simulations explicitly including solvent molecules can map the hydration or solvation shell around the molecule, revealing how solvent molecules organize and interact with different parts of the solute, such as the polar thione group and the nonpolar ethyl substituent. researchgate.net These simulations are crucial for understanding how the solvent influences the molecule's conformational preferences. nih.gov

Structural FeatureDynamic Motion Analyzed by MDExpected Insights
Ethyl GroupRotation around the C4-C(ethyl) bondDetermination of preferred rotamers (e.g., syn, anti, gauche) and the energy barriers for their interconversion.
Pyridine-thione RingRing puckering and out-of-plane vibrationsQuantification of the ring's planarity and flexibility.
Solute-Solvent InteractionsFormation and dynamics of solvation shellsUnderstanding the influence of solvent on molecular conformation and stability. researchgate.net

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry provides robust methods for the prediction of various spectroscopic parameters of this compound, offering a powerful complement to experimental analysis. researchgate.net Quantum mechanical methods, especially Density Functional Theory (DFT), are widely used to accurately forecast NMR, vibrational (IR and Raman), and electronic (UV-Vis) spectra. nih.govresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, can yield theoretical chemical shifts that show good agreement with experimental values after appropriate scaling. modgraph.co.uk For this compound, these calculations can help in the unambiguous assignment of signals for the protons and carbons of the ethyl group and the pyridine ring. mdpi.com Furthermore, computational predictions are invaluable for distinguishing between the thione and thiol tautomers, as the chemical environments of the ring atoms, particularly those near the nitrogen and sulfur, differ significantly between the two forms.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities that constitute the infrared (IR) and Raman spectra. researchgate.net These computations allow for the assignment of specific vibrational modes to the observed spectral bands. For this molecule, key predicted vibrations would include the C=S stretch of the thione form, the S-H stretch of the thiol tautomer, C-H stretches of the ethyl group and aromatic ring, and various ring deformation modes. The calculated spectra can serve as a benchmark for identifying the predominant tautomer in an experimental sample.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This approach calculates the energies of electronic transitions, such as n → π* and π → π*, which correspond to the absorption maxima (λ_max) observed experimentally. researchgate.net These calculations can also model how the absorption spectrum changes in different solvents, providing insights into the electronic structure of the molecule and its tautomers under various conditions. nih.gov

Spectroscopic TechniqueComputational MethodPredicted ParametersStructural Insights for this compound
NMR (¹H, ¹³C)DFT (GIAO)Chemical shifts (δ)Assignment of atomic signals; differentiation between thione and thiol tautomers.
IR/RamanDFTVibrational frequencies (cm⁻¹) and intensitiesIdentification of functional groups (e.g., C=S vs. S-H) and confirmation of molecular structure.
UV-VisTD-DFTAbsorption maxima (λ_max), oscillator strengthsCharacterization of electronic transitions; analysis of tautomeric and solvatochromic effects. nih.gov

Reactivity Mechanisms and Reaction Kinetics

Mechanistic Pathways of Nucleophilic Reactions Involving 4-Ethyl-1H-pyridine-2-thione

The pyridine-2-thione core is susceptible to various nucleophilic reactions. The sulfur atom, being a soft nucleophile, is a primary site for reaction.

S-Alkylation: One of the most common reactions for pyridine-2-thiones is S-alkylation. In the presence of a base to deprotonate the nitrogen, the resulting thiolate anion readily attacks alkyl halides and other electrophiles. For this compound, this would proceed via an SN2 mechanism to yield 2-(alkylthio)-4-ethylpyridine derivatives. This S-alkylation is often a precursor step for further cyclization reactions to form fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.netresearchcommons.org

Reaction with Organometallics: Organolithium and Grignard reagents are known to add to the pyridine-2-thione ring system. researchgate.net For this compound, addition of an organolithium reagent could potentially occur at the C6 or C4 position, leading to the formation of dihydropyridine-2-thiones after quenching. The regioselectivity of this addition is influenced by factors such as the solvent, temperature, and the specific organometallic reagent used. researchgate.net

Amination: While the Chichibabin reaction (amination with sodium amide) is a classic nucleophilic substitution for the pyridine (B92270) ring, it typically occurs at the C2 or C6 position. abertay.ac.ukbhu.ac.in In this compound, the presence of the thione group at C2 already fulfills this position, and the reaction may not proceed in a typical manner without modification or displacement of the thione group.

While these pathways are well-established for the general class of pyridine-2-thiones, specific mechanistic studies detailing the nucleophilic reactions of this compound are not extensively documented in the reviewed literature. The electron-donating nature of the C4-ethyl group is expected to slightly increase the electron density of the pyridine ring, potentially influencing the rates and regioselectivity of nucleophilic attacks compared to the unsubstituted parent compound.

Investigation of Electrophilic Addition and Cycloaddition Reactions

The thiocarbonyl group and the pyridine ring allow for participation in various electrophilic and cycloaddition reactions.

Electrophilic Attack at Sulfur: The sulfur atom can be attacked by electrophiles. For instance, oxidation of 2-mercaptopyridine (B119420) yields the corresponding 2,2'-dipyridyl disulfide. wikipedia.org This process is often autocatalytic and demonstrates the susceptibility of the sulfur to electrophilic oxidation.

[4+2] Cycloaddition (Diels-Alder Reactions): The thiocarbonyl group (C=S) can function as a dienophile in Diels-Alder reactions. nih.gov When reacted with a suitable diene, this compound could theoretically form a six-membered ring cycloadduct. Thiocarbonyls are often highly reactive dienophiles due to their relatively high HOMO and low LUMO energy levels compared to their carbonyl analogs. nih.gov

[2+2] Photocycloaddition: Thioketones are known to undergo photochemical [2+2] cycloadditions with alkenes to form thietane (B1214591) rings (Thia-Paternò–Büchi reaction). beilstein-journals.org While this reaction is general for thiocarbonyl compounds, specific studies on this compound are lacking. In some cases with pyridine-4(1H)-thione, the intermediate thietane has been observed to undergo ring cleavage. beilstein-journals.org

1,3-Dipolar Cycloaddition: Azomethine ylides generated from related triazinium salts have been shown to undergo 1,3-dipolar cycloaddition with acetylenes. nih.gov Similar reactivity could potentially be engineered for derivatives of this compound.

Detailed investigations into the specific cycloaddition behavior and electrophilic addition patterns of this compound are required to fully elucidate its synthetic utility in these transformations.

Kinetics of Key Transformation Reactions and Rate-Determining Steps

The kinetics of chemical reactions provide insight into the reaction mechanism, including the identification of the slowest, or rate-determining, step. nih.gov For nucleophilic substitution reactions involving pyridines, the mechanism can be stepwise, proceeding through a tetrahedral intermediate. nih.govarabjchem.org

Kinetic studies on the reactions of various pyridine derivatives have shown that Brønsted-type plots (logarithm of the rate constant vs. pKa of the nucleophile) can be curved. This curvature is indicative of a change in the rate-determining step, for example, from the formation of a tetrahedral intermediate to its breakdown. nih.govarabjchem.org

A general representation of a two-step nucleophilic reaction is: Step 1 (fast/slow): Nucleophile + Substrate ⇌ Intermediate Step 2 (slow/fast): Intermediate → Product + Leaving Group

Catalytic Effects on Reaction Rates and Selectivity

Catalysts can significantly influence the rate and outcome of chemical reactions involving pyridinethione scaffolds.

Base Catalysis: As mentioned, base catalysis is crucial for nucleophilic reactions involving the thiolate anion, such as S-alkylation. The base facilitates the deprotonation of the N-H group, increasing the concentration of the more nucleophilic thiolate.

Acid Catalysis: In reactions like the Biginelli condensation, which produces related dihydropyrimidine (B8664642) thiones, both Brønsted and Lewis acids are commonly employed as catalysts. bohrium.comgoogle.com These catalysts activate the carbonyl components towards nucleophilic attack.

Phase-Transfer Catalysis: For reactions in biphasic systems, phase-transfer catalysts can be employed to shuttle reactants between the aqueous and organic phases, enhancing reaction rates.

Organocatalysis: In recent years, organocatalysts like triphenylphosphine (B44618) have been shown to be effective Lewis base catalysts for Biginelli-type reactions leading to dihydropyrimidin-2(1H)-thiones. bohrium.com

The following table summarizes catalysts used in the synthesis of related thione compounds, illustrating the types of catalytic systems that could potentially be applied to reactions of this compound.

Catalyst TypeExample CatalystRelated ReactionReference
Lewis AcidBi(NO3)3·5H2O, ZrCl4, BF3Biginelli Reaction researchgate.net, google.com
Brønsted AcidAl(HSO4)3, KHSO4Biginelli Reaction bohrium.com
Lewis BaseTriphenylphosphine (PPh3)Biginelli Reaction bohrium.com
OrganocatalystL-proline, DABCOBiginelli-like Reaction researchgate.net

Specific research into the catalytic effects on the reaction rates and selectivity for this compound is needed to develop efficient and selective synthetic methodologies.

Solvent Effects on Reaction Outcomes and Intermediates

The choice of solvent can have a profound impact on the reactivity, reaction mechanism, and the stability of intermediates in reactions involving this compound.

Tautomeric Equilibrium: The most significant solvent effect is on the thione-thiol equilibrium. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the thione tautomer. jrimt.jpresearchgate.net In contrast, nonpolar solvents favor the thiol form. The predominant tautomer in a given solvent will dictate the available reaction pathways.

Reaction Rates: For reactions involving ionic intermediates, such as the formation of a zwitterionic tetrahedral intermediate in nucleophilic substitution, polar solvents can stabilize the charged species, thereby increasing the reaction rate.

Solubility: The solubility of reactants, catalysts, and intermediates is a critical factor. For example, bond-exchange reactions between a disulfide and a thiol were observed to proceed more effectively in methanol (B129727) than in chloroform, which was attributed to the better dissolution of the disulfide compound in the more polar solvent. jrimt.jp

Regioselectivity: Solvents can influence the regioselectivity of reactions. In the addition of organometallic reagents to pyridine-2-thiones, the choice of solvent (e.g., THF vs. diethyl ether) can alter the ratio of C4 to C6 addition products. researchgate.net

The table below outlines the general effects of solvent polarity on the reactivity of the pyridine-2-thione scaffold.

Solvent PropertyEffectRationaleReferences
Polar (e.g., Water, Ethanol) Favors thione tautomerStabilization of the polar C=S and N-H bonds through hydrogen bonding. jrimt.jpresearchgate.net
May accelerate ionic reactionsStabilization of charged intermediates and transition states.
Nonpolar (e.g., Cyclohexane) Favors thiol tautomerMinimizes unfavorable dipole-dipole interactions of the thione form. jrimt.jp
Aprotic (e.g., THF, Dichloromethane) Can influence regioselectivityAlters the aggregation state and reactivity of organometallic reagents. researchgate.net

Systematic studies on the effect of a wide range of solvents on specific reactions of this compound would be highly beneficial for controlling its chemical transformations.

Coordination Chemistry of this compound: A Review of Current Research

Despite extensive searches of scientific literature, no research articles or data pertaining specifically to the coordination chemistry of the compound "this compound" have been identified. Therefore, it is not possible to provide a detailed article on its metal complexation and spectroscopic properties as requested.

The field of coordination chemistry extensively studies ligands based on the pyridine-2-thione scaffold due to their versatile binding capabilities. These molecules can exist in tautomeric forms, as either a thione (with a C=S double bond) or a thiol (with an S-H single bond), which influences their coordination behavior with metal ions. Typically, these ligands can coordinate to a metal center through the sulfur atom, the nitrogen atom, or both, acting as a bidentate chelating agent.

The study of such complexes is crucial for understanding fundamental principles of metal-ligand interactions and for potential applications in catalysis, materials science, and medicinal chemistry. The electronic and steric properties of substituents on the pyridine ring, such as an ethyl group at the 4-position, would be expected to modulate the ligand's donor properties and the resulting complexes' stability and reactivity.

However, without any published research on this compound, any discussion on its specific ligand properties, the synthesis and characterization of its metal complexes, or its spectroscopic features would be purely speculative. The scientific record, as accessible through comprehensive database searches, currently lacks the empirical data necessary to construct a scientifically accurate and informative article on this particular compound.

Researchers interested in this specific molecule may consider this a novel area of investigation. Future studies would be required to synthesize this compound and explore its reactions with various transition and main group metals. Such work would involve:

Synthesis and characterization of the ligand itself.

Synthesis of metal complexes with metals such as Cu(II), Pd(II), and Pt(II).

Structural elucidation of the resulting complexes using techniques like X-ray crystallography.

Spectroscopic analysis (e.g., vibrational and electronic absorption spectroscopy) to understand the coordination environment and metal-ligand bonding.

Until such research is conducted and published, a detailed article on the coordination chemistry of this compound cannot be provided.

Coordination Chemistry and Metal Complexation

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying metal complexes that contain unpaired electrons (i.e., are paramagnetic). This method provides detailed information about the electronic structure and the local environment of the paramagnetic center.

For hypothetical paramagnetic complexes of 4-Ethyl-1H-pyridine-2-thione, ESR spectroscopy could be employed to:

Determine the g-factor: The g-factor provides insight into the electronic environment of the unpaired electron. Anisotropic g-values (gₓ, gᵧ, g₂) would indicate a low-symmetry environment, while an isotropic g-value would suggest a highly symmetric (e.g., octahedral or tetrahedral) coordination sphere.

Investigate Hyperfine Coupling: If the metal nucleus has a non-zero nuclear spin (e.g., Cu(II), I = 3/2), the interaction between the electron spin and the nuclear spin will lead to hyperfine splitting in the ESR spectrum. The magnitude of the hyperfine coupling constant (A) is related to the degree of covalency in the metal-ligand bond.

Probe Ligand Interactions: Superhyperfine coupling to ligand atoms with nuclear spin (e.g., ¹⁴N from the pyridine (B92270) ring) could also be observed, providing direct evidence of the coordination of the this compound ligand to the metal center.

A systematic study would involve synthesizing a series of paramagnetic complexes of this compound with various transition metals (e.g., Cu(II), V(IV)O, Mn(II)) and recording their ESR spectra at different temperatures (room temperature and cryogenic temperatures) and in different media (solution and frozen glass).

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a coordination compound. This technique would be indispensable for characterizing complexes of this compound.

Elucidation of Coordination Geometries and Bond Lengths

By obtaining suitable single crystals of a metal complex of this compound, X-ray diffraction analysis would reveal:

Coordination Number and Geometry: The number of ligand donor atoms bonded to the central metal ion and the resulting geometry (e.g., tetrahedral, square planar, octahedral) could be unambiguously determined.

Coordination Mode of the Ligand: Pyridine-thione ligands can coordinate in several ways: as a neutral thione through the sulfur atom, as a deprotonated thiolate through the sulfur atom, or as a bidentate ligand chelating through both the nitrogen and sulfur atoms. X-ray crystallography would clarify the precise coordination mode in the solid state.

Precise Bond Lengths and Angles: The distances between the metal center and the coordinating atoms of the ligand(s), as well as the angles between these bonds, provide fundamental information about the nature and strength of the metal-ligand interactions.

A representative data table that could be generated from such a study is presented below, using hypothetical data for a generic [M(this compound)₂X₂] complex.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
M-S Bond Length (Å)2.45(1)
M-N Bond Length (Å)2.10(2)
M-X Bond Length (Å)2.35(1)
S-M-N Angle (°)85.5(1)
N-M-N Angle (°)175.0(2)
S-M-S Angle (°)95.0(1)

This is a hypothetical data table for illustrative purposes.

Supramolecular Assembly in the Solid State

Beyond the structure of the individual complex molecule, X-ray crystallography can elucidate how these molecules pack together in the crystal lattice. This is governed by intermolecular forces such as:

Hydrogen Bonding: If the pyridine-thione ligand is in its protonated form, the N-H group can act as a hydrogen bond donor, while the sulfur atom can act as an acceptor.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to the formation of one-, two-, or three-dimensional networks.

Understanding the supramolecular assembly is important for designing materials with specific properties, such as porosity or particular electronic characteristics.

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure of Complexes

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies. For complexes of this compound, theoretical calculations could be used to:

Optimize Molecular Geometries: DFT calculations can predict the most stable geometry of a complex, which can be compared with experimental data from X-ray crystallography.

Analyze the Nature of the Metal-Ligand Bond: The interaction between the metal and the ligand can be dissected into its constituent parts, such as electrostatic and covalent contributions. The energies and compositions of the molecular orbitals can be calculated to provide a detailed picture of the bonding.

Predict Spectroscopic Properties: Theoretical methods can be used to calculate spectroscopic parameters, such as ESR g-factors and hyperfine coupling constants, which can aid in the interpretation of experimental spectra.

Investigate Reaction Mechanisms: If the complexes are found to be catalytically active, DFT can be used to model the reaction pathways and identify key intermediates and transition states.

Potential Applications of this compound Metal Complexes in Catalysis and Materials Science

While no specific applications for metal complexes of this compound have been reported, the broader family of pyridine-thiolate complexes has shown promise in several areas. Future research could explore the potential of these complexes in:

Catalysis: The presence of both a "soft" sulfur donor and a "hard" nitrogen donor in the ligand could lead to unique catalytic properties. These complexes could be screened as catalysts for a variety of organic transformations, such as cross-coupling reactions, oxidations, or reductions. The ethyl group at the 4-position may influence the solubility and electronic properties of the catalyst.

Materials Science: The ability of these complexes to form supramolecular assemblies could be exploited to create novel materials. For example, coordination polymers based on this ligand could have interesting magnetic or optical properties. The sulfur atom could also allow for the anchoring of these complexes onto surfaces, such as gold, to create functionalized materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.